SERT Inhibition Potency
In rat brain synaptosome [3H]neurotransmitter uptake assays, 4-MeO-MiPT inhibited SERT with an IC50 of 57 nM, representing a 7.4-fold greater potency than 4-HO-MiPT (IC50 = 423 nM) and a 24.5-fold greater potency than 4-AcO-MiPT (IC50 = 1,398 nM). For additional context, 4-MeO-MiPT was also 5.7-fold more potent at SERT than cocaine (IC50 = 326 nM) tested under identical conditions [1][2]. The 4-HO and 4-AcO analogs displayed SERT IC50 values spanning 423–1,398 nM, confirming that the 4-methoxy substitution is the primary driver of enhanced transporter engagement [1].
| Evidence Dimension | SERT inhibition potency (IC50, nM) in rat brain synaptosomes |
|---|---|
| Target Compound Data | 4-MeO-MiPT IC50 = 57 nM |
| Comparator Or Baseline | 4-HO-MiPT IC50 = 423 nM; 4-AcO-MiPT IC50 = 1,398 nM; Cocaine IC50 = 326 nM |
| Quantified Difference | 7.4-fold more potent than 4-HO-MiPT; 24.5-fold more potent than 4-AcO-MiPT; 5.7-fold more potent than cocaine |
| Conditions | [3H]neurotransmitter uptake inhibition in rat brain synaptosomes; NIDA IRP (Baumann laboratory) |
Why This Matters
This pronounced SERT inhibition potency makes 4-MeO-MiPT the preferred candidate among the MiPT analog series for research models interrogating the functional intersection of serotonin reuptake blockade and 5-HT2A-mediated psychedelic signaling—a dual mechanism inaccessible to 4-HO-MiPT or 4-AcO-MiPT at comparable concentrations.
- [1] Glatfelter, G.; Walther, D.; Partilla, J.; Chadeayne, A.R.; Manke, D.R.; Baumann, M.H. Pharmacological profiles and psychedelic-like effects of 4-hydroxy-, 4-acetoxy-, and 4-methoxy-N-methyl-N-isopropyltryptamine. J. Pharmacol. Exp. Ther. 2024, 389 (S3), 281. View Source
- [2] Glatfelter, G.; Walther, D.; Maitland, A.D.; Partilla, J.; Chadeayne, A.R.; Manke, D.R.; Baumann, M.H. Serotonin Transporter Activity Modulates the Psychedelic-Like Effects of 4-methoxy-N-methyl-N-isopropyltryptamine and Related Analogs in Mice. J. Pharmacol. Exp. Ther. 2025, 392 (3S), 101348. View Source
